Cas no 1643570-24-4 (Elsubrutinib)

Elsubrutinib Chemical and Physical Properties
Names and Identifiers
-
- ABBV 105
- Elsubrutinib
- Elsubrutinib (USAN/INN)
- 1487U1Q3IQ
- starbld0001577
- GTPL10464
- MS-24269
- DA-63159
- SCHEMBL16337209
- ABBV-105
- AKOS040756969
- Elsubrutinib [USAN:INN]
- HY-109143
- 4-((3S)-1-(PROP-2-ENOYL)-PIPERIDIN-3-YL)-1H-INDOLE-7-CARBOXAMIDE
- 1H-Indole-7-carboxamide, 4-((3S)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl)-
- G16267
- 1H-Indole-7-carboxamide, 4-[(3S)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-
- Elsubrutinib [USAN]
- WHO 11113
- UNII-1487U1Q3IQ
- Elsubrutinib [INN]
- 4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide
- (S)-4-(1-Acryloylpiperidin-3-yl)-1H-indole-7-carboxamide
- 4-((3S)-1-prop-2-enoylpiperidin-3-yl)-1H-indole-7-carboxamide
- BDBM50557484
- example #30 (S) [WO2014210255A1]
- CHEMBL4594348
- CS-0115958
- Elsubrutinib [WHO-DD]
- D12158
- ABBV105
- 1643570-24-4
-
- Inchi: 1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1
- InChI Key: UNHZLHSLZZWMNP-LLVKDONJSA-N
- SMILES: C1(=CC=C([C@H]2CN(C(C=C)=O)CCC2)C2=C1NC=C2)C(N)=O
Computed Properties
- Exact Mass: 297.147726857g/mol
- Monoisotopic Mass: 297.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 79.2Ų
Experimental Properties
- Color/Form: Solid powder
Elsubrutinib Security Information
- Signal Word:Warning
- Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
Elsubrutinib Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02499E-100mg |
Elsubrutinib |
1643570-24-4 | 98% | 100mg |
$5759.00 | 2024-06-19 | |
1PlusChem | 1P02499E-5mg |
Elsubrutinib |
1643570-24-4 | 98% | 5mg |
$735.00 | 2024-06-19 | |
Ambeed | A1452121-50mg |
(S)-4-(1-Acryloylpiperidin-3-yl)-1H-indole-7-carboxamide |
1643570-24-4 | 97% | 50mg |
$428.0 | 2025-03-01 | |
1PlusChem | 1P02499E-50mg |
Elsubrutinib |
1643570-24-4 | 98% | 50mg |
$3607.00 | 2024-06-19 | |
Ambeed | A1452121-25mg |
(S)-4-(1-Acryloylpiperidin-3-yl)-1H-indole-7-carboxamide |
1643570-24-4 | 97% | 25mg |
$251.0 | 2025-03-01 | |
Ambeed | A1452121-10mg |
(S)-4-(1-Acryloylpiperidin-3-yl)-1H-indole-7-carboxamide |
1643570-24-4 | 97% | 10mg |
$126.0 | 2025-03-01 | |
Ambeed | A1452121-5mg |
(S)-4-(1-Acryloylpiperidin-3-yl)-1H-indole-7-carboxamide |
1643570-24-4 | 97% | 5mg |
$97.0 | 2025-03-01 | |
Ambeed | A1452121-100mg |
(S)-4-(1-Acryloylpiperidin-3-yl)-1H-indole-7-carboxamide |
1643570-24-4 | 97% | 100mg |
$725.0 | 2025-03-01 | |
1PlusChem | 1P02499E-25mg |
Elsubrutinib |
1643570-24-4 | 98% | 25mg |
$2268.00 | 2024-06-19 | |
1PlusChem | 1P02499E-10mg |
Elsubrutinib |
1643570-24-4 | 98% | 10mg |
$1158.00 | 2024-06-19 |
Elsubrutinib Related Literature
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on Elsubrutinib
Introduction to Elsubrutinib (CAS No. 1643570-24-4) in Modern Medicinal Chemistry
Elsubrutinib, a compound with the chemical identifier CAS No. 1643570-24-4, represents a significant advancement in the field of targeted cancer therapy. As a small-molecule inhibitor, Elsubrutinib has garnered considerable attention for its mechanism of action and therapeutic potential, particularly in the treatment of certain types of blood cancers. This introduction delves into the compound's chemical properties, its pharmacological profile, and recent research findings that underscore its importance in contemporary medicinal chemistry.
The molecular structure of Elsubrutinib is meticulously designed to interact with specific biological targets, primarily the BCR-ABL tyrosine kinase, which is aberrantly activated in chronic myeloid leukemia (CML) and other hematologic malignancies. The compound's efficacy stems from its ability to bind to the ATP-binding site of the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways that promote cell proliferation and survival. This targeted approach has made Elsubrutinib a promising candidate for patients who may not respond adequately to traditional therapies or who have developed resistance to existing treatments.
Recent studies have highlighted the compound's remarkable selectivity, which minimizes off-target effects and reduces the incidence of adverse reactions. The< strong>BCR-ABL inhibition by Elsubrutinib has been demonstrated to be both potent and durable, offering hope for long-term management of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Clinical trials have reported high response rates in patients with advanced-stage disease, further solidifying Elsubrutinib's position as a cornerstone in modern oncology.
Beyond its primary application in hematologic malignancies, research is exploring the potential of Elsubrutinib in other therapeutic areas. Its ability to modulate kinase activity suggests possible utility in cancers driven by other tyrosine kinases or aberrant signaling pathways. Preliminary studies have shown encouraging results in preclinical models of solid tumors, indicating that Elsubrutinib may have broader applicability than initially anticipated. This expanding scope of research underscores the compound's versatility and its potential to address diverse oncological challenges.
The development of Elsubrutinib also exemplifies the growing synergy between computational chemistry and experimental pharmacology. Advanced computational methods have been instrumental in optimizing its molecular design, ensuring high affinity for the target kinase while minimizing interactions with non-target proteins. This interdisciplinary approach has accelerated the drug discovery process and paved the way for more effective and personalized therapies.
In conclusion, Elsubrutinib (CAS No. 1643570-24-4) stands as a testament to the progress being made in targeted cancer therapy. Its precise mechanism of action, coupled with recent clinical successes, positions it as a critical tool in the fight against blood cancers. As research continues to uncover new applications and refine treatment strategies, Elsubrutinib is poised to play an increasingly vital role in shaping the future of oncology.
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